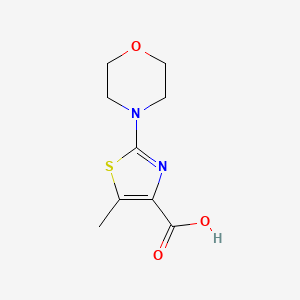

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid

Description

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1545838-24-1) is a thiazole-based heterocyclic compound featuring a morpholine substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. With a molecular weight of 228.27 g/mol (C₉H₁₁N₂O₃S), it is a versatile scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules. The morpholine group enhances solubility due to its polar nature, distinguishing it from aryl-substituted analogs.

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

5-methyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)10-9(15-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13) |

InChI Key |

GEFPFZYQVCNMBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-4-carboxylic Acid Derivatives

*logP values are experimental unless noted.

Substituent Impact on Physicochemical Properties

- Morpholine Group : The morpholine substituent in the parent compound introduces polarity, improving aqueous solubility compared to aryl analogs (e.g., 4-methylphenyl derivative with logP 3.13).

- Aryl vs. Heteroaryl Groups : Aryl substituents (e.g., trifluoromethylphenyl) increase lipophilicity, favoring membrane permeability but reducing solubility. Heteroaryl groups (e.g., pyrazinyl) balance polarity and aromaticity.

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability, a critical feature in drug design.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian 16. Compare with XRD-derived bond lengths and angles .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and stability.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by structural motifs in related bioactive thiazoles .

How to address discrepancies between experimental and computational structural data?

Advanced Research Question

- Torsion Angle Analysis : Compare XRD-measured angles (e.g., C-S-C-N dihedral angles) with DFT-optimized geometries. For example, anti-conformers in similar thiazoles show torsion angles ~179° experimentally, aligning with trans coplanar DFT predictions .

- Error Sources : Assess crystal packing effects (e.g., hydrogen bonding in XRD) versus gas-phase DFT assumptions. Refine computational models using solvent correction (e.g., PCM) .

- Validation : Cross-check NMR chemical shifts (experimental) with GIAO-calculated shifts .

What are the key considerations in designing biological assays for this compound?

Advanced Research Question

- Target Selection : Prioritize enzymes or receptors (e.g., kinases, GPCRs) based on morpholine and thiazole pharmacophores .

- Assay Conditions : Use DMSO for solubility (≤1% v/v to avoid cytotoxicity). Validate with negative controls (e.g., morpholine-free analogs).

- Dose-Response : Test 0.1–100 µM ranges, monitoring IC₅₀ values. For antimicrobial assays, follow CLSI guidelines .

- Data Interpretation : Account for carboxylic acid ionization (pKa ~3–4) in buffer selection (e.g., pH 7.4 PBS) .

Which spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies morpholine protons (δ 3.5–3.7 ppm) and thiazole carbons (δ 160–170 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 213.24 (theoretical: 214.24) .

- Elemental Analysis : Validate purity (>97%) with %C, %H, %N matching C₁₁H₁₃N₂O₃S .

How can researchers verify stereochemical purity in derivatives of this compound?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .

- XRD of Derivatives : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to determine enantiomeric excess .

What strategies mitigate solubility challenges in in vitro studies?

Basic Research Question

- Co-Solvents : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Deprotonate the carboxylic acid group (pH >4) to enhance aqueous solubility .

- Prodrug Approach : Synthesize ester prodrugs (e.g., ethyl ester) for improved membrane permeability .

How does the morpholine substituent influence biological activity?

Advanced Research Question

- Hydrogen Bonding : Morpholine’s oxygen acts as a hydrogen bond acceptor, enhancing target binding (e.g., kinase ATP pockets) .

- Lipophilicity : LogP calculations (e.g., 1.2 for the title compound) predict moderate blood-brain barrier penetration .

- Metabolic Stability : Morpholine reduces CYP450-mediated oxidation compared to piperazine analogs .

What are best practices for handling data contradictions in structure-activity relationship (SAR) studies?

Advanced Research Question

- Statistical Validation : Use ANOVA to assess significance of substituent effects (e.g., morpholine vs. piperidine).

- Orthogonal Assays : Combine enzymatic (e.g., IC₅₀) and cellular (e.g., apoptosis) assays to confirm SAR trends .

- Crystallographic Evidence : Resolve ambiguous SAR with co-crystal structures of analogs bound to targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.